An In-Depth Technical Guide to the Physicochemical Properties of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene
An In-Depth Technical Guide to the Physicochemical Properties of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene is a substituted indane derivative of interest in medicinal chemistry and drug discovery. The indane scaffold is a privileged structure found in a variety of biologically active compounds. The addition of methoxy and dimethyl groups to the core structure can significantly influence its physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the core physicochemical properties of this compound, methodologies for their determination, and predictive insights based on its chemical structure. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogues to provide a robust predictive profile.
Chemical Identity and Core Properties
The fundamental characteristics of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene are summarized below. The molecular formula is C₁₃H₁₈O₂, and the calculated molecular weight is 206.28 g/mol .
| Property | Value/Prediction | Source/Basis |
| IUPAC Name | 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene | Structure |
| CAS Number | Not assigned | Literature Search |
| Molecular Formula | C₁₃H₁₈O₂ | Calculation |
| Molecular Weight | 206.28 g/mol | Calculation |
| Physical State | Predicted to be a solid at room temperature | Based on related indanone melting points |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Predicted to be soluble in nonpolar organic solvents and poorly soluble in water. | Principle of "like dissolves like" |
Synthesis and Rationale
A plausible synthetic route to 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene can be envisioned starting from the known compound 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one[1][2]. The introduction of the gem-dimethyl group at the 1-position is a key transformation.
A common method to achieve this is through a Grignard reaction followed by a second methylation step or a related alkylation protocol. The ketone starting material is a valuable intermediate in the synthesis of various pharmaceutical compounds[3].
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental procedures for determining the key physicochemical properties of a novel organic compound like 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the crystalline solid is finely powdered.
-
Capillary Loading: The open end of a capillary tube is pressed into the powder, and the tube is tapped to pack the sample into the sealed end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Figure 1: Workflow for Melting Point Determination.
Boiling Point Determination
For liquid compounds, the boiling point is a fundamental physical constant.
Methodology: Thiele Tube Method
-
Sample Preparation: A small volume of the liquid is placed in a fusion tube.
-
Capillary Inversion: A sealed capillary tube is inverted and placed inside the fusion tube.
-
Apparatus Assembly: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.
-
Heating and Observation: The Thiele tube is gently heated. The temperature is noted when a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Solubility Determination
Understanding a compound's solubility in various solvents is crucial for its formulation and for designing purification strategies. The "like dissolves like" principle is a guiding concept; nonpolar compounds tend to dissolve in nonpolar solvents, and polar compounds in polar solvents.
Methodology: Shake-Flask Method
-
Equilibration: An excess of the solid compound is added to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and filtration.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Figure 2: Workflow for Solubility Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene is expected to show the following characteristic signals:
-
Aromatic Protons: Two singlets in the aromatic region, corresponding to the two protons on the benzene ring.
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Methoxy Protons: Two singlets, each integrating to three protons, for the two methoxy groups.
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Aliphatic Protons: Two triplets, corresponding to the two methylene groups in the five-membered ring.
-
Dimethyl Protons: A singlet integrating to six protons for the gem-dimethyl group at the 1-position.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework. Key expected signals include:
-
Aromatic Carbons: Signals for the six carbons of the benzene ring, with those bearing methoxy groups shifted downfield.
-
Methoxy Carbons: Two signals for the methoxy group carbons.
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Aliphatic Carbons: Signals for the two methylene carbons and the quaternary carbon of the gem-dimethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene, the molecular ion peak (M⁺) would be expected at m/z 206. Fragmentation would likely involve the loss of methyl groups and potentially cleavage of the five-membered ring.
UV-Vis Spectroscopy
The UV-Vis spectrum of substituted indanes typically shows absorption bands corresponding to π-π* transitions of the aromatic ring. The presence of methoxy groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indane.
Conclusion
This technical guide provides a detailed overview of the anticipated physicochemical properties of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene. While direct experimental data is limited, the provided methodologies and predictive analyses based on related structures offer a solid foundation for researchers and drug development professionals working with this and similar molecular scaffolds. The experimental protocols outlined herein are robust and widely accepted for the characterization of novel organic compounds. Further empirical studies are warranted to definitively establish the physicochemical profile of this promising molecule.
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